2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group at the 2-position and an aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring system. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
One study showed that imidazo[1,2-a]pyridine derivatives in combination with copper(ii) salts have been used as catalysts for the oxidation of catechol to o-quinone . This suggests that the compound may influence redox reactions and related biochemical pathways.
Result of Action
One study indicated that imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .
Action Environment
It’s worth noting that the efficacy of similar imidazo[1,2-a]pyridine derivatives has been shown to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to form stable complexes with transition metals, particularly copper . These complexes can efficiently catalyze oxidation reactions, such as the catechol oxidation reaction . The compound interacts with enzymes like catechol oxidase, facilitating the conversion of catechol to o-quinone. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of cyclin-dependent kinases, which are crucial for cell cycle regulation . By affecting these pathways, this compound can alter cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged experimentation . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For instance, it can inhibit enzymes involved in the metabolism of carbohydrates and lipids, leading to changes in energy production and storage . These interactions highlight the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments. This localization is crucial for its biological activity, as it allows the compound to interact with target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of α-haloacetophenones with 2-aminopyridine to form 2-arylimidazo[1,2-a]pyridines.
Vilsmeier-Haack Reaction: The aldehyde group is introduced at the 3-position by treating the intermediate with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Complex Formation: It forms stable complexes with transition metals, such as copper, which can efficiently catalyze oxidation reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Catalysis: It forms complexes with transition metals that are used as catalysts in oxidation reactions.
Material Science: Its derivatives are used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde include:
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, stability, and interaction with biological targets, highlighting the uniqueness of each derivative.
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUCQPATNVVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374035 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478257-35-1 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring an imidazo[1,2-a]pyridine core with a reactive aldehyde group, allows for various chemical transformations. [, ] For instance, it readily undergoes reactions with ketones to form chalcones [], demonstrating its utility in constructing more complex molecules.
Q2: What spectroscopic data confirms the identity of this compound?
A2: The synthesized compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR spectroscopy, and Mass Spectrometry (MS). [] These analyses provide detailed information about its functional groups and molecular weight, confirming its identity.
Q3: How is this compound utilized in the synthesis of biologically active compounds?
A3: Researchers have successfully synthesized a series of chalcones and oxopyrimidines using this compound as a key starting material. [] These newly synthesized compounds, containing the imidazo[1,2-a]pyridine nucleus, were subsequently screened for their antimicrobial activity. [] This highlights the potential of this aldehyde derivative in developing novel pharmaceuticals.
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